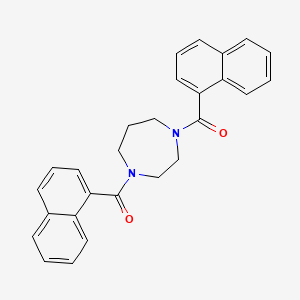
N-(3,3-diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride, also known as Fentanyl, is a synthetic opioid that has been widely used as a pain reliever and anesthetic agent in clinical settings. It was first synthesized in 1960 by Paul Janssen and his team at Janssen Pharmaceutica, and has since become one of the most widely used opioids in the world.
科学的研究の応用
N-(3,3-diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride has been widely used in scientific research for its analgesic and anesthetic properties. It has been used in both in vitro and in vivo studies to investigate its mechanism of action, as well as its potential use in the treatment of various pain conditions. N-(3,3-diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride has also been used in animal models to study its effects on the central nervous system and to investigate its potential for abuse.
作用機序
N-(3,3-diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for the regulation of pain. It binds to the receptor and activates it, leading to a reduction in the transmission of pain signals. N-(3,3-diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride also activates the reward pathway in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects
N-(3,3-diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride has a number of biochemical and physiological effects on the body. It causes a reduction in heart rate and blood pressure, as well as a decrease in respiratory rate. It also suppresses the immune system and can cause nausea, vomiting, and constipation. N-(3,3-diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride has a high potential for addiction and dependence, and can cause respiratory depression and death if taken in high doses.
実験室実験の利点と制限
N-(3,3-diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride has a number of advantages for use in lab experiments. It has a well-defined mechanism of action and is highly potent, making it useful for studying the effects of opioids on the central nervous system. However, it also has a number of limitations. It is highly addictive and can cause respiratory depression, making it difficult to use in animal models. It is also a controlled substance, which can make it difficult to obtain for research purposes.
将来の方向性
There are a number of future directions for research on N-(3,3-diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride. One area of focus is the development of new opioids that have reduced potential for addiction and dependence. Another area of focus is the development of new delivery methods for opioids, such as transdermal patches and nasal sprays. Finally, there is a need for further research into the long-term effects of opioid use, particularly in terms of its effects on the brain and the development of addiction.
合成法
N-(3,3-diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride is synthesized from N-phenethyl-4-piperidone, which is converted to N-phenethyl-4-piperidinol using sodium borohydride as a reducing agent. The resulting product is then reacted with 3,3-diphenylpropyl chloride in the presence of potassium carbonate to yield N-(3,3-diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride. The final product is purified by recrystallization from ethanol.
特性
IUPAC Name |
N-(3,3-diphenylpropyl)-1-ethylpiperidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2.ClH/c1-2-24-17-14-21(15-18-24)23-16-13-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20;/h3-12,21-23H,2,13-18H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJKMXHSSXWIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}cyclopentanecarboxamide](/img/structure/B6128762.png)
![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(2-methyl-2-propen-1-yl)amine](/img/structure/B6128764.png)

![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[1-(4-pyrimidinyl)ethyl]benzamide](/img/structure/B6128779.png)

![ethyl 4-(2-chlorobenzyl)-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6128797.png)
![N-(3-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B6128809.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6128814.png)
![3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide](/img/structure/B6128820.png)
![1-isobutyl-4-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-pyrrolidinyl)piperidine](/img/structure/B6128824.png)
![diethyl {amino[2-(2,4-dimethoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6128831.png)

![2-{[3-(2-naphthyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6128844.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6128856.png)